4-Fluoro-2-methoxy-benzamidine
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Overview
Description
4-Fluoro-2-methoxy-benzamidine is an organic compound with the molecular formula C8H9FN2O. It is a derivative of benzamidine, where the benzene ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-benzamidine typically involves the introduction of the fluorine and methoxy groups onto the benzamidine scaffold. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorine source is introduced to the benzene ring. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps like halogenation, methylation, and amidine formation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-Fluoro-2-methoxy-benzamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-benzamidine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of proteases or other enzymes critical for cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-benzamidine: Similar structure but lacks the methoxy group.
2-Fluoro-6-methoxy-benzamidine: Similar but with different substitution pattern.
Benzamidine: The parent compound without any substitutions
Uniqueness
4-Fluoro-2-methoxy-benzamidine is unique due to the presence of both fluorine and methoxy groups, which can significantly alter its chemical and biological properties compared to its analogs. These substitutions can enhance its binding affinity to specific targets and modify its reactivity in chemical reactions .
Properties
Molecular Formula |
C8H9FN2O |
---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
4-fluoro-2-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H3,10,11) |
InChI Key |
PCTMPNMCVIRYPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=N)N |
Origin of Product |
United States |
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